Differentiation via Validated Bioanalytical Parameters Against Primary Metabolite M1
As a distinct hydrolytic metabolite of flumatinib, this compound (identified as M3) is differentiated from the circulating active metabolite N-desmethyl flumatinib (M1) by its validated MS/MS detection parameters. The specific mass transition and method performance characteristics are critical for selective quantification and are not interchangeable with M1 or other metabolites [1].
| Evidence Dimension | Quantitative LC-MS/MS Parameters |
|---|---|
| Target Compound Data | MS transition m/z 303 -> 175; Linearity range: 0.200-200 ng/mL in human plasma; Precision (RSD): <10.6%; Accuracy (RE): within ±9.9% |
| Comparator Or Baseline | N-desmethyl flumatinib (M1): MS transition m/z 549 -> 463; Linearity: 0.100-100 ng/mL; Precision: <9.8%; Accuracy: within ±6.0% |
| Quantified Difference | Target compound has a distinct MRM transition (m/z 303 vs. 549), a higher LLOQ (0.200 vs. 0.100 ng/mL), and slightly lower precision (10.6% vs. 9.8%) and accuracy (9.9% vs. 6.0%) compared to M1 [1]. |
| Conditions | Human CML patient plasma samples analyzed by LC-MS/MS with a simple one-step protein precipitation [1]. |
Why This Matters
For clinical pharmacokinetic studies, these distinct parameters mean that substituting M3 with another metabolite would lead to assay failure due to incorrect mass detection and poor quantitation, making procurement of this specific compound non-negotiable for validated method setup.
- [1] Yang Y, Liu K, Zhong D, Chen X. Simultaneous determination of flumatinib and its two major metabolites in plasma of chronic myelogenous leukemia patients by liquid chromatography-tandem mass spectrometry. J Chromatogr B Analyt Technol Biomed Life Sci. 2012 May 1;895-896:25-30. View Source
